1H-pyrrolo[3,2-c]pyridin-7-ol is a heterocyclic compound that features a fused pyrrole and pyridine ring system. Its unique structure contributes to its potential applications in medicinal chemistry, particularly as a scaffold for developing bioactive compounds. The molecular formula for 1H-pyrrolo[3,2-c]pyridin-7-ol is C₇H₆N₂O, with a molecular weight of approximately 134.135 g/mol. This compound is classified under the category of nitrogen-containing heterocycles, which are known for their diverse biological activities.
The synthesis of 1H-pyrrolo[3,2-c]pyridin-7-ol can be achieved through various methods, often involving multi-step reactions that include cyclization and functional group transformations. One notable method involves the reaction of 2-bromo-5-methylpyridine with suitable reagents to form the desired pyrrolo structure. For instance, a common synthetic route begins with the formation of an intermediate by reacting 2-bromo-5-methylpyridine with a nitrating agent, followed by cyclization under acidic conditions to yield the target compound.
The molecular structure of 1H-pyrrolo[3,2-c]pyridin-7-ol consists of a pyrrole ring fused to a pyridine ring, with a hydroxyl group located at the seventh position of the pyridine moiety. This structural arrangement contributes to its chemical reactivity and biological properties.
1H-pyrrolo[3,2-c]pyridin-7-ol can participate in various chemical reactions due to its functional groups. Notable reactions include:
These reactions are typically facilitated by specific catalysts or reagents and may require particular conditions (e.g., temperature, solvent) to achieve optimal yields.
The mechanism of action for 1H-pyrrolo[3,2-c]pyridin-7-ol involves its interaction with biological targets such as enzymes or receptors. This compound has shown promise as an inhibitor of tubulin polymerization, which is crucial in cancer cell proliferation.
The physical and chemical properties of 1H-pyrrolo[3,2-c]pyridin-7-ol influence its behavior in biological systems and its suitability for various applications.
1H-pyrrolo[3,2-c]pyridin-7-ol has significant applications in scientific research and medicinal chemistry:
Palladium-catalyzed cross-coupling reactions represent the cornerstone of synthetic strategies for constructing the 1H-pyrrolo[3,2-c]pyridine scaffold. The chemoselective Suzuki-Miyaura coupling proves particularly effective for introducing aryl substituents at the C2 position of halogenated intermediates. As demonstrated in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, Pd₂(dba)₃ catalyzes the coupling between 2-iodo-4-chloropyrrolopyridine and arylboronic acids with exceptional selectivity (68–75% yields), minimizing undesired diarylation side products [1]. This chemoselectivity is attributed to the differential reactivity of C2 versus C4 halogen sites under carefully optimized catalyst systems [1] [6].
Concurrently, Buchwald-Hartwig amination enables nitrogen functionalization critical for biological activity. The sequential application of Suzuki-Miyaura coupling followed by Buchwald-Hartwig amination on 4-chloro-2-iodo intermediates establishes an efficient route to differentially functionalized pyrrolopyridines. Key to success is the protection of reactive nitrogen centers; trimethylsilylethoxymethyl (SEM)-protected intermediates undergo amination with secondary amines using RuPhos Pd G2 precatalyst in tert-butanol, achieving 94% conversion within 5 minutes [1]. The catalytic system profoundly influences yield and selectivity, as evidenced by comparative studies (Table 1).
Table 1: Catalyst Screening for Buchwald-Hartwig Amination of SEM-Protected Pyrrolopyridine
Catalyst System | Base | Solvent | Conversion (%) |
---|---|---|---|
Pd(OAc)₂/RuPhos | Sodium tert-butoxide | tert-Butanol | 94 |
XPhos Pd G2/XPhos | Sodium tert-butoxide | n-Butanol | 20 |
RuPhos Pd G2/RuPhos | Sodium tert-butoxide | n-Butanol | 33 |
Post-coupling deprotection strategies require meticulous optimization, as SEM group removal risks formaldehyde-mediated side reactions, including unexpected tricyclic eight-membered ring formation [1]. Alternative protective groups such as benzenesulfonyl demonstrate compatibility but may necessitate tailored deprotection protocols.
Cyclization of heterocyclic precursors provides diverse pathways to the pyrrolo[3,2-c]pyridine core, circumventing limitations of cross-coupling methodologies. A particularly efficient approach employs 2-bromo-5-methylpyridine as the starting material, undergoing sequential oxidation and cyclization reactions. Initial transformation to 2-bromo-5-methylpyridine-1-oxide (via m-chloroperbenzoic acid), followed by nitration using fuming nitric acid in sulfuric acid, yields 2-bromo-5-methyl-4-nitropyridine 1-oxide. Subsequent treatment with N,N-dimethylformamide dimethyl acetal generates a key intermediate that undergoes iron-mediated reductive cyclization in acetic acid to furnish 6-bromo-1H-pyrrolo[3,2-c]pyridine [2].
Ring-closing strategies exploiting carbonyl precursors offer additional versatility. Acetylpyruvate derivatives engage in cyclization reactions with compounds containing active methylene groups, efficiently constructing bicyclic systems in good yields (exemplified by 4-thio- and 4-aminopyrrolo[3,4-c]pyridines) [7]. Furthermore, intramolecular Heck reactions facilitate the formation of the fused pyrrole ring. For instance, β-(2-bromophenyl)acrylamides undergo sequential palladium-catalyzed coupling with aryl iodides followed by copper-catalyzed cyclization to deliver 4-arylquinolin-2(1H)-ones, a strategy adaptable to pyrrolopyridine synthesis [6].
Table 2: Cyclization Strategies for Pyrrolopyridine Synthesis
Precursor | Cyclization Method | Key Conditions | Product |
---|---|---|---|
2-Bromo-5-methyl-4-nitropyridine N-oxide | Reductive cyclization | Iron powder, Acetic acid | 6-Bromo-1H-pyrrolo[3,2-c]pyridine |
β-(2-Bromophenyl)acrylamide | Heck/Cu-catalyzed cyclization | CuI, NaI, K₃PO₄, DMEDA, 1,4-Dioxane | 4-Arylquinolin-2(1H)-one |
Acetylpyruvate derivatives | Condensation/cyclization | Active methylene compounds | 4-Substituted pyrrolo[3,4-c]pyridines |
The C7 hydroxyl group of 1H-pyrrolo[3,2-c]pyridin-7-ol presents both a synthetic handle and a stability challenge, demanding tailored functionalization strategies. Selective derivatization begins with judicious protection of competing functional groups. The C2-hydroxyl group in pyrrolopyridines exhibits higher reactivity due to its allylic nature and steric accessibility. Dess-Martin periodinane oxidation selectively converts this group to a ketone in 66% yield, leaving the C7 hydroxyl available for further modification [8]. Similarly, controlled hydrolysis of dibenzoate esters enables selective deprotection; dibenzoate lycorine derivatives undergo hydrolysis to yield C2-benzoate (compound 19) or C1-benzoate (compound 18) monoprotected intermediates [8].
Protecting group strategies critically influence functionalization success. The SEM group effectively masks pyrrole nitrogen during C4 amination, but its removal requires acidic conditions that risk decomposing sensitive functionalities. Alternative silyl-based protection, such as triisopropylsilyl (TIPS) ethers, offers robust protection for the C2-hydroxyl. This allows selective acylation of the C7 hydroxyl with diverse carboxylic acids (palmitic, stearic, oleic acids), yielding lipophilic esters (compounds 22, 24, 25) designed to enhance cellular penetration. Subsequent TIPS deprotection under mild conditions (e.g., tetrabutylammonium fluoride) regenerates the C2-hydroxyl without affecting the newly installed ester [8].
Metal-mediated coupling further expands functionalization scope. Copper(II) acetate facilitates the coupling between 6-bromo-1H-pyrrolo[3,2-c]pyridine and 3,4,5-trimethoxyphenylboronic acid, generating the advanced intermediate 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine. This intermediate readily undergoes subsequent Suzuki coupling with arylboronic acids, enabling diversification at the C6 position while preserving the C7 hydroxyl [2].
Configuration-constrained design strategies strategically employ the rigid 1H-pyrrolo[3,2-c]pyridine scaffold to lock flexible bioactive molecules into their biologically active conformations. This approach proves exceptionally valuable for stabilizing pharmacophores prone to isomerization. A prominent application involves mimicking combretastatin A-4 (CA-4), a potent tubulin polymerization inhibitor whose cis-olefin bond readily isomerizes to the inactive trans-configuration under physiological conditions. Replacing this labile cis-olefin with the planar, rigid pyrrolo[3,2-c]pyridine core yields 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines (e.g., compound 10t), which exhibit remarkable antiproliferative activity (IC₅₀ = 0.12–0.21 μM against HeLa, SGC-7901, and MCF-7 cancer lines) [2]. Molecular modeling confirms that these derivatives maintain essential hydrogen bonds with tubulin residues Thrα179 and Asnβ349, identical to the natural ligand [2].
This design paradigm extends to kinase inhibitor optimization. During structure-activity relationship studies for colony-stimulating factor 1 receptor inhibitors, the configurationally constrained 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine (compound 3c) was synthesized to evaluate the significance of the N-3 position in pyrrolopyrimidine-based inhibitors. Although 20-fold less potent than the parent compound, this analogue provided critical insights into binding requirements, validating the scaffold's utility for probing kinase active sites [1]. Similarly, fibroblast growth factor receptor inhibitors incorporating the tetrahydropyrrolo[3,2-c]pyridinone motif exploit conformational restriction to enhance target affinity, exemplified by compound 4h (FGFR1–3 IC₅₀ = 7–25 nM) [4].
Table 3: Bioactivity of Configuration-Constrained Pyrrolopyridine Derivatives
Scaffold Design | Biological Target | Key Compound | Potency (IC₅₀/EC₅₀) | Source |
---|---|---|---|---|
1-(3,4,5-Trimethoxyphenyl)-6-indolylpyrrolo[3,2-c]pyridine | Tubulin polymerization | 10t | 0.12 μM (HeLa), 0.15 μM (SGC-7901), 0.21 μM (MCF-7) | [2] |
2-Aryl-1H-pyrrolo[2,3-b]pyridin-4-amine | CSF1R tyrosine kinase | 3c | 20-fold less potent than reference | [1] |
Tetrahydropyrrolo[3,2-c]pyridinone | Fibroblast growth factor receptors | 4h | FGFR1: 7 nM, FGFR2: 9 nM, FGFR3: 25 nM | [4] |
The strategic incorporation of ring constraints also mitigates metabolic instability while preserving ligand-receptor interaction geometries. Aromatization of ring C in lycorine derivatives generates planar tetracyclic structures (e.g., compounds 28, 29, 30), which retain significant antiproliferative activity against apoptosis-resistant cancer cells despite abolishing the basicity of the N6 nitrogen—a feature otherwise critical for activity in non-aromatized analogues [8]. This demonstrates how conformational restriction can compensate for alterations in electronic properties, offering versatile design solutions for challenging therapeutic targets.
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.: 88411-77-2
CAS No.: 582-59-2
CAS No.: 203000-17-3